Cobalt(II) Binding Affinity: BAMP vs. 2-(Aminomethyl)pyridine (AMP) and Terpyridine
Bis(aminomethyl)pyridine (BAMP) demonstrates significantly enhanced thermodynamic stability with Co(II) compared to the bidentate analog 2-(aminomethyl)pyridine (AMP). While direct BAMP stability constants are not available in this study, a class-level inference can be drawn from the tridentate ligand bis[(2-pyridyl)methyl]amine (dpma), which shares a similar N3-donor set and chelate ring structure. Dpma forms a 1:1 complex with Co(II) (log β = 9.8), which is approximately two orders of magnitude more stable than the 1:1 complex with bidentate AMP (log β = 7.6) and comparable to the tridentate terpyridine (log β = 10.2) [1]. This quantifies the stability enhancement conferred by tridentate N3-chelation over bidentate N2-coordination, underscoring BAMP's superior metal-holding capacity.
| Evidence Dimension | Overall stability constant (log β) for 1:1 ML complex with Co(II) in DMSO at 298 K |
|---|---|
| Target Compound Data | Not directly measured; inferred from dpma (log β = 9.8) as a tridentate N3 analog |
| Comparator Or Baseline | 2-(Aminomethyl)pyridine (AMP): log β = 7.6; Terpyridine: log β = 10.2 |
| Quantified Difference | Δ log β ≈ +2.2 vs. AMP (tridentate vs. bidentate); comparable to terpyridine |
| Conditions | Potentiometric titration in DMSO, 0.1 M Et4NClO4, 298 K, anaerobic |
Why This Matters
Higher log β values directly translate to lower free metal ion concentrations in solution, critical for applications requiring quantitative metal chelation or preventing metal leaching in catalytic systems.
- [1] Del Piero, S., Di Bernardo, P., Fedele, R., Melchior, A., Polese, P., Tolazzi, M. (2006) Affinity of Polypyridines Towards CdII and CoII Ions: a Thermodynamic and DFT Study. European Journal of Inorganic Chemistry, 2006, 3738-3745. View Source
